molecular formula C24H30N4O4 B4069149 1-(2-methoxy-3-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine

1-(2-methoxy-3-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine

Cat. No. B4069149
M. Wt: 438.5 g/mol
InChI Key: VTLSPMXJRBPLCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxy-3-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, also known as MNPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism of Action

The exact mechanism of action of 1-(2-methoxy-3-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine is not fully understood, but it is thought to act as a partial agonist or antagonist at various receptors in the brain. This compound has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. 1-(2-methoxy-3-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine may also interact with other neurotransmitter systems, such as the serotonin and adrenergic systems, which could contribute to its effects on behavior and physiology.
Biochemical and Physiological Effects:
1-(2-methoxy-3-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter release, receptor activation, and gene expression. This compound has been shown to increase dopamine release in the brain, which could contribute to its effects on mood and motivation. 1-(2-methoxy-3-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has also been shown to alter the expression of genes involved in the regulation of neurotransmitter systems, suggesting that it may have long-term effects on brain function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-methoxy-3-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine in lab experiments is its high affinity for dopamine receptors, which makes it a valuable tool for studying the role of these receptors in behavior and physiology. However, 1-(2-methoxy-3-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine also has some limitations, including its potential for off-target effects and its relatively short half-life in vivo. These limitations must be carefully considered when designing experiments using 1-(2-methoxy-3-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine.

Future Directions

There are many potential future directions for research on 1-(2-methoxy-3-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine. One area of interest is the development of new compounds based on the structure of 1-(2-methoxy-3-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, which could have improved affinity and selectivity for specific receptors. Another potential direction is the use of 1-(2-methoxy-3-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine in animal models of neurological and psychiatric disorders, such as Parkinson's disease and depression. Finally, further research is needed to fully understand the mechanisms of action of 1-(2-methoxy-3-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine and its potential for therapeutic applications.

Scientific Research Applications

1-(2-methoxy-3-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has been used extensively in scientific research, particularly in the fields of neuroscience and pharmacology. This compound has been shown to bind to a range of receptors in the brain, including dopamine, serotonin, and adrenergic receptors. This makes it a valuable tool for studying the mechanisms of action of these receptors, as well as their roles in various physiological processes.

properties

IUPAC Name

(2-methoxy-3-methylphenyl)-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4/c1-18-7-6-8-20(23(18)32-2)24(29)27-15-13-25(14-16-27)19-9-10-21(28(30)31)22(17-19)26-11-4-3-5-12-26/h6-10,17H,3-5,11-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLSPMXJRBPLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCCCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxy-3-methylphenyl){4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazin-1-yl}methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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